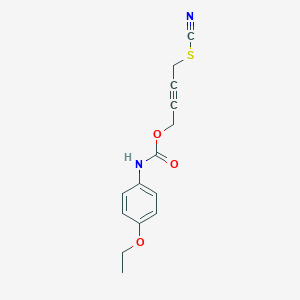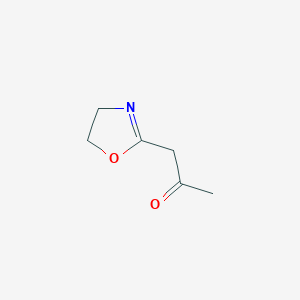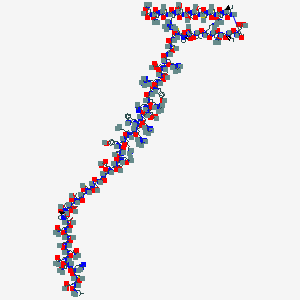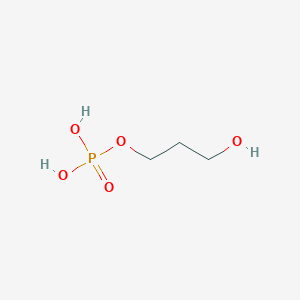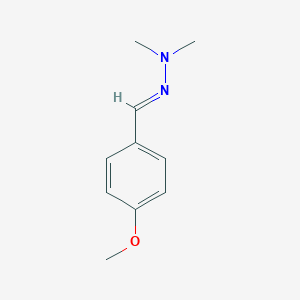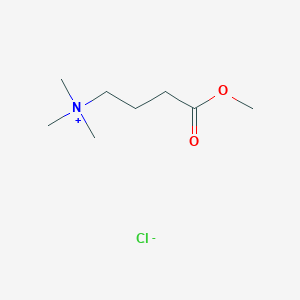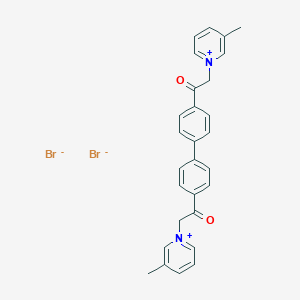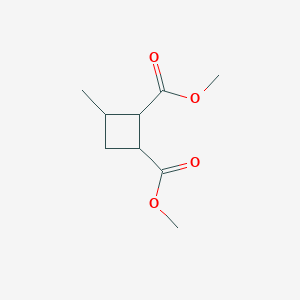
硝基乙酰胺
描述
Synthesis Analysis
Nitroacetamide is mainly used for the preparation of nitroglycerin, nitrated fatty acid, and other explosives precursor compounds . One of the commonly used methods for preparing nitroacetamide is the reaction of acetic acid and nitric acid under the catalysis of sulfuric acid to generate nitro-acetic acid, and then the nitro-acetic acid is dehydrated to generate nitro-acetamide .Molecular Structure Analysis
The molecular structure of Nitroacetamide consists of 10 bonds in total. There are 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 primary amide (aliphatic), and 1 nitro group (aliphatic) .Chemical Reactions Analysis
The reactivity of Nitroacetamide has been studied using computational methods based on approximate density-functional theory of valence electrons . The high acidity of the C-H bond at the α position in nitro compounds when the amide linkage an ammonium group is inserted into the α substituent has been explained .Physical And Chemical Properties Analysis
Nitroacetamide has a molar mass of 104.06 and a predicted density of 1.385±0.06 g/cm3 . It has a melting point of 106-107 °C and a predicted boiling point of 336.1±25.0 °C . The flash point is 157.1°C and the vapor pressure is 0.000115mmHg at 25°C . The predicted pKa is 6.20±0.29 .科学研究应用
Proton Transfer in Water
2-Nitroacetamide exhibits exceptional properties when it comes to proton transfer in aqueous environments. Its ability to facilitate proton transfer is attributed to the acidity of protons geminal to the nitro group. This characteristic is particularly exploited in computational models that include explicit water environments, providing insights into the behavior of nitro compounds in biological systems .
Acidity and Solubility in Water
The compound’s substituents with the amide moiety display a remarkable combination of acidity and solubility in water. This makes 2-Nitroacetamide a valuable subject for studying the effects of substituents on the acidity of protons adjacent to the nitro group, which is crucial for understanding biochemical processes .
Synthetic Organic Chemistry
In synthetic organic chemistry, 2-Nitroacetamide serves as a precursor for dipoles in 1,3-dipolar cycloaddition reactions. It’s also a source of carbon nucleophiles in conjugated additions and the nitro aldol (Henry) reaction, as well as a substrate in the Nef reaction. These applications highlight its versatility as a reagent .
Generation of Carbanions
The generation of carbanions is a fundamental step in organic synthesis, and 2-Nitroacetamide’s strong acidity due to the C-H bond geminal to the nitro group makes it an excellent candidate for this purpose. Its behavior facilitates the heterolytic cleavage of activated C-H bonds, a process integral to the formation of carbanions .
Reactivity in Water
2-Nitroacetamide’s reactivity in water is influenced by external forces, which can be probed using computational methods. This compound provides a case study for understanding how slight modifications to a molecular scaffold can predict changes in reactivity, which is essential for the development of new pharmaceuticals and materials .
Nitro-aci Tautomerism
The compound is involved in nitro-aci tautomerism, a phenomenon where the nitro form of a molecule can rearrange to an aci form. This tautomerism is significant in the context of molecular dynamics and density-functional theory, as it affects the compound’s reactivity and stability .
Computational Modeling
Advanced computational experiments, including density-functional theory (DFT) and molecular dynamics, utilize 2-Nitroacetamide to understand the proton transfer mechanism. These models are crucial for simulating realistic trajectories and interpreting the behavior of nitro compounds under experimental conditions .
Electron Attractive Properties
The electron attractive properties of substituents in 2-Nitroacetamide are key to interpreting the behavior of Brønsted organic acids. The compound’s unusual acidity provides a unique opportunity to study the electron-attracting effects of different substituents and their impact on reactivity .
安全和危害
未来方向
Future research on Nitroacetamide could focus on its reactivity and potential applications. For instance, a study has shown that Nitroacetamide derivatives show good herbicidal activity against weeds and high plant growth regulating activity against Rice, with acetohydroxyacid synthase (AHAS) as the primary target site . Another study has used a novel and simple method based on approximate density-functional theory of valence electrons to probe changes in reactivity by slight modifications of a given molecular scaffold .
属性
IUPAC Name |
2-nitroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O3/c3-2(5)1-4(6)7/h1H2,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDAKFBVTWGQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299360 | |
| Record name | 2-Nitroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroacetamide | |
CAS RN |
14011-21-3 | |
| Record name | 14011-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of nitroacetamide?
A1: The molecular formula of nitroacetamide is C2H4N2O3, and its molecular weight is 104.06 g/mol. []
Q2: Is there any spectroscopic data available for nitroacetamide?
A2: Yes, spectroscopic data, including NMR and IR, has been used to analyze the structure of nitroacetamide and its derivatives. For instance, NMR analysis was crucial in understanding the cyclization mechanism of N-(3-hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides in triflic acid. []
Q3: What is the structure of nitroacetamide?
A3: Nitroacetamide exists as a near-planar anion with an intramolecular hydrogen bond and delocalization of the negative charge. []
Q4: How do nitroacetamides react with ketones?
A4: In the presence of amines, 1-substituted 3,5-dinitro-2-pyridones undergo ring transformation when reacted with 1,3-disubstituted acetones. This reaction yields p-nitroaniline derivatives and N-substituted 2-nitroacetamide. The reaction proceeds via enamine intermediates. []
Q5: Can nitroacetamides be used to synthesize isoxazole derivatives?
A5: Yes, nitroacetamides react with electron-deficient dipolarophiles in water under base catalysis to yield isoxazole derivatives through condensation reactions. Water as a solvent enhances selectivity towards condensation and shortens the induction period compared to chloroform. []
Q6: Are there electrochemical methods to introduce a nitroacetamide group to dienes?
A7: Yes, indirect electrochemical nitration using electrogenerated nitronium tetrafluoroborate (NO2BF4) from N2O4 enables nitroacetamidation of conjugated dienes. This reaction results in a mixture of 1,2- and 1,4-addition products. []
Q7: How does the reaction of nitroacetamides with thionation reagents proceed?
A8: Nitroacetamides react with thionation reagents to produce mono- and dithiooxalic acid diamides. [, ]
Q8: Can nitroacetamides be used to synthesize furoxan-3,4-dicarboxamides?
A9: Yes, nitroacetamides can be utilized in the synthesis of furoxan-3,4-dicarboxamides. [, ]
Q9: What is the role of triflic acid in reactions involving nitroacetamide derivatives?
A10: Triflic acid acts as a strong acid catalyst in reactions involving nitroacetamide derivatives. For example, N-(3-hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides undergo intramolecular cyclization in triflic acid to yield benzofused lactams. [, ]
Q10: What are some applications of nitroacetamide derivatives?
A11: Nitroacetamide derivatives have been explored as potential intermediates in the synthesis of various heterocyclic compounds with potential biological and pharmacological activities. [, ] For example, a pyrido[3,4-d]pyrimidine analog of pteroic acid was synthesized using a multistep process involving ethyl nitroacetamide. []
Q11: Are there any agricultural applications of nitroacetamide derivatives?
A12: Research suggests that some N-nitroacetamide derivatives derived from 2,4-D show potential as herbicides. []
Q12: How is computational chemistry used to study nitroacetamides?
A13: Density Functional Theory (DFT) calculations are used to investigate the acidity of nitroacetamides and their derivatives, particularly the impact of substituents on the pKa values. These calculations often involve modeling the molecules in an explicit water environment to better understand their behavior in solution. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




